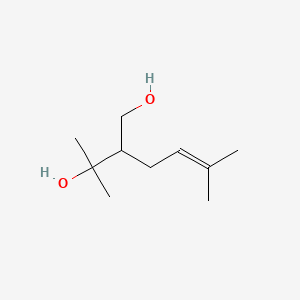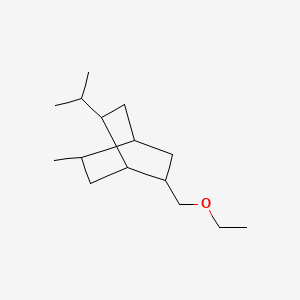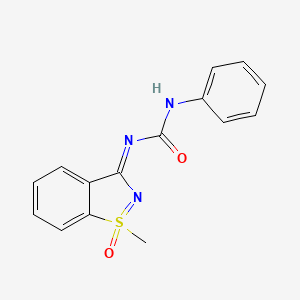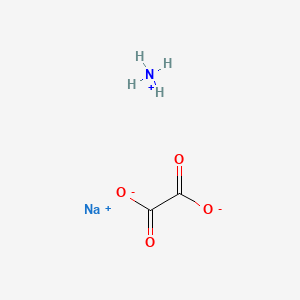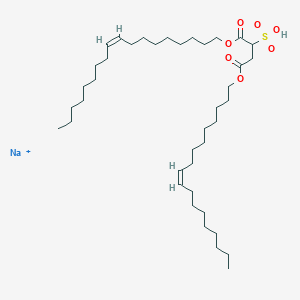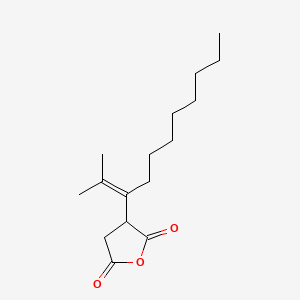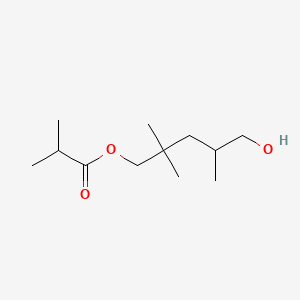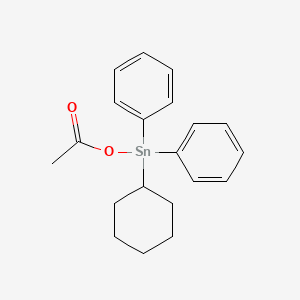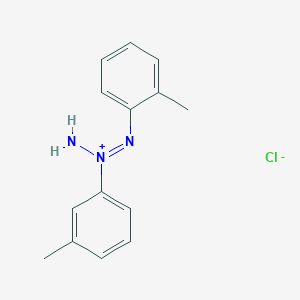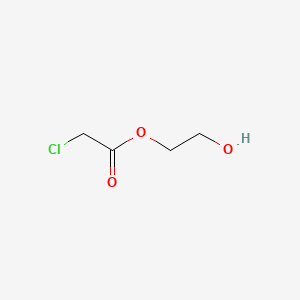
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is a unique organic compound characterized by its thiazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring followed by the introduction of the formyl and carboxylic acid groups. One common method involves the reaction of 2,2,5,5-tetramethylthiazolidine with a formylating agent under controlled conditions to introduce the formyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiazolidine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used but typically involve the replacement of a hydrogen atom on the thiazolidine ring.
Scientific Research Applications
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The thiazolidine ring structure may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
®-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid: Lacks the formyl group, leading to different reactivity and applications.
3-Formylthiazolidine-4-carboxylic acid: Lacks the tetramethyl groups, affecting its stability and reactivity.
Uniqueness
(S)-3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry. This combination allows for specific interactions with biological molecules and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
40626-23-1 |
|---|---|
Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
(4S)-3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S/c1-8(2)6(7(12)13)10(5-11)9(3,4)14-8/h5-6H,1-4H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
QEIKJZZSMZXSAI-LURJTMIESA-N |
Isomeric SMILES |
CC1([C@@H](N(C(S1)(C)C)C=O)C(=O)O)C |
Canonical SMILES |
CC1(C(N(C(S1)(C)C)C=O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


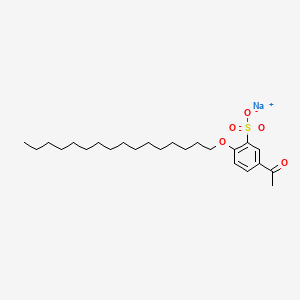
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)

